4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

Catalog No.
S15645741
CAS No.
M.F
C21H13BrN2O
M. Wt
389.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phen...

Product Name

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

IUPAC Name

4-bromo-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

Molecular Formula

C21H13BrN2O

Molecular Weight

389.2 g/mol

InChI

InChI=1S/C21H13BrN2O/c22-12-9-10-18(25)17(11-12)21-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)24-21/h1-11,25H,(H,23,24)

InChI Key

ZKSNVBBOSUYWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=C(C=CC(=C5)Br)O

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is a complex organic compound characterized by its unique structural features. It contains a phenanthroimidazole moiety, which is known for its significant applications in various fields, including organic electronics and medicinal chemistry. The compound's molecular formula is C15H12BrN2OC_{15}H_{12}BrN_2O with a molecular weight of approximately 320.17 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest for researchers.

The chemical behavior of 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol can be explored through various reactions typical of phenolic compounds and imidazoles. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: Phenolic compounds can be oxidized to form quinones, which may exhibit different biological activities.
  • Condensation Reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions are crucial for synthesizing derivatives that may possess enhanced properties or activities.

Research indicates that compounds containing phenanthroimidazole structures exhibit notable biological activities, including:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the imidazole ring contributes to antimicrobial effects against various pathogens.
  • Antioxidant Activity: Compounds like 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol may exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress.

The specific biological activities of this compound warrant further investigation to fully understand its potential therapeutic applications.

The synthesis of 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol typically involves several steps:

  • Formation of Phenanthroimidazole: Start with the synthesis of the phenanthroimidazole core through cyclization reactions involving appropriate precursors.
  • Bromination: Introduce the bromine substituent using brominating agents under controlled conditions to avoid over-bromination.
  • Phenolic Hydroxylation: Finally, hydroxylate the compound to introduce the phenolic group, often through nucleophilic attack on an appropriate electrophile.

These steps may vary based on the specific starting materials and desired purity levels.

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Sensors: The compound's photophysical properties can be exploited in sensor technologies for detecting environmental pollutants or biomolecules.

Interaction studies involving 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol focus on its binding affinity with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Techniques such as molecular docking and surface plasmon resonance can be employed to investigate these interactions quantitatively.

Several compounds share structural similarities with 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1H-Phenanthro[9,10-d]imidazoleStructureBase structure without bromine; used in various derivatives.
4-Bromo-2-(2-chloro-6-fluorophenyl)-1H-phenanthro[9,10-d]imidazoleStructureContains additional halogen substituents; potential for enhanced reactivity.
5-Bromo-N-(1H-imidazol-2-yl)-naphthaleneN/ASimilar imidazole functionality but lacks phenolic character; different biological profile.

These compounds highlight the diversity within phenanthroimidazole derivatives while demonstrating how specific substitutions can influence their properties and applications.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

388.02113 g/mol

Monoisotopic Mass

388.02113 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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